molecular formula C20H21N3O2 B5810262 N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5810262
M. Wt: 335.4 g/mol
InChI Key: BECHSXCPYUCIDO-UHFFFAOYSA-N
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Description

N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as EPOB or compound 8, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications. EPOB was first synthesized by researchers at the University of California, San Francisco in 2008, and has since been studied extensively for its mechanism of action and potential uses in scientific research.

Mechanism of Action

N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide works by inhibiting the activity of a protein called Wnt, which is involved in cell growth and differentiation. By inhibiting Wnt, this compound can prevent the growth of cancer cells and protect neurons from damage. The exact mechanism of action of this compound is still being studied, but it is believed to involve the stabilization of a protein complex that regulates Wnt activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its ability to inhibit cancer cell growth and protect neurons from damage, this compound has been shown to reduce inflammation, improve glucose metabolism, and increase insulin sensitivity in animal models. This compound has also been shown to have a protective effect on the heart, reducing the risk of heart failure in animal models of heart disease.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its specificity for the Wnt pathway, which makes it a useful tool for studying the role of Wnt in various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for large-scale experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans is still unknown.

Future Directions

There are several future directions for research on N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is in the development of more potent and selective Wnt inhibitors, which could have even greater therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential side effects or interactions with other drugs. Finally, this compound could be studied for its potential use in other areas of research, such as stem cell biology or developmental biology.

Synthesis Methods

The synthesis of N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves several steps, including the reaction of 3-phenyl-1,2,4-oxadiazole with N-ethyl-3,5-dimethylbenzamide in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain pure this compound. The synthesis of this compound has been optimized over the years to improve yields and reduce costs, making it a viable option for large-scale production.

Scientific Research Applications

N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-23(20(24)17-11-14(2)10-15(3)12-17)13-18-21-19(22-25-18)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECHSXCPYUCIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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